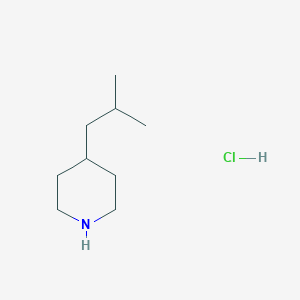

4-(2-Methylpropyl)piperidine hydrochloride

Description

Overview of Piperidine Derivatives and Their Academic Significance

Piperidine derivatives constitute one of the most extensively studied classes of heterocyclic compounds in contemporary pharmaceutical and medicinal chemistry research. These six-membered saturated nitrogen-containing rings serve as fundamental building blocks in numerous biological systems and synthetic pharmaceuticals, with their derivatives present in more than twenty distinct classes of pharmaceutical agents. The academic significance of piperidine derivatives stems from their remarkable versatility as synthetic fragments for drug design, where they play pivotal roles in modulating biological activity and enhancing pharmacokinetic properties.

The structural framework of piperidine derivatives offers unique advantages in medicinal chemistry applications, particularly through their three-dimensional shape structures, limited rotatable bonds, and inherent chirality. These characteristics enable the engineering of additional protein-ligand interactions that are not accessible to planar aromatic ring systems. Research has demonstrated that piperidine represents the most commonly used heterocycle among United States Food and Drug Administration approved pharmaceuticals, highlighting its fundamental importance in drug discovery and development.

Contemporary academic research has identified numerous synthetic pathways for piperidine derivative preparation, including intramolecular and intermolecular reactions leading to substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These synthetic methodologies encompass diverse reaction mechanisms such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions, each contributing to the expanding repertoire of available piperidine derivatives.

The pharmacological spectrum of piperidine derivatives demonstrates exceptional breadth, encompassing anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic properties. Specific therapeutic applications include compounds such as voglibose for anti-diabetic treatment and donepezil for Alzheimer therapy, illustrating the practical translation of academic research into clinical applications.

| Property Category | Examples | Therapeutic Applications |

|---|---|---|

| Anti-diabetic | Voglibose analogs | Diabetes mellitus treatment |

| Anti-cancer | Doxorubicin derivatives | Oncological chemotherapy |

| Neurological | Donepezil compounds | Alzheimer's disease therapy |

| Analgesic | Meperidine derivatives | Pain management |

| Antihistamine | Loratadine compounds | Allergy treatment |

Historical Context and Discovery of this compound

The historical development of this compound must be understood within the broader context of piperidine chemistry evolution. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational methodology for piperidine isolation and characterization.

The systematic development of substituted piperidine derivatives emerged throughout the twentieth century as organic synthesis methodologies advanced and pharmaceutical applications became more sophisticated. The specific compound this compound represents a logical extension of this developmental trajectory, incorporating an isobutyl substituent at the fourth position of the piperidine ring system. Chemical databases indicate that this compound carries the Chemical Abstracts Service registry number 1019852-12-0, with a molecular formula of Carbon-9 Hydrogen-20 Chlorine-1 Nitrogen-1 and a molecular weight of 177.72 daltons.

Industrial production methodologies for piperidine derivatives have evolved significantly since the initial discovery, with modern synthetic approaches employing hydrogenation of pyridine over molybdenum disulfide catalysts or modified Birch reduction using sodium in ethanol. These methodological advances have facilitated the preparation of increasingly complex substituted derivatives, including compounds such as this compound.

The compound's emergence in academic literature reflects the growing interest in systematically exploring substitution patterns on the piperidine scaffold. Research has demonstrated that specific substitution patterns can dramatically influence both chemical reactivity and biological activity, making compounds like this compound valuable subjects for structure-activity relationship studies.

| Historical Milestone | Year | Significance |

|---|---|---|

| Initial piperidine discovery | 1850-1852 | Foundation of piperidine chemistry |

| Industrial synthesis development | Mid-20th century | Large-scale production capabilities |

| Substituted derivative exploration | Late 20th century | Structure-activity relationship studies |

| 4-(2-Methylpropyl)piperidine characterization | Early 21st century | Specific compound documentation |

Scope and Objectives of Research on this compound

Contemporary research on this compound encompasses multiple interconnected objectives that reflect both fundamental chemical interests and potential applied applications. The primary scope of investigation focuses on understanding the compound's structural characteristics, synthetic accessibility, and potential utility as either a pharmaceutical intermediate or active compound in its own right. Current research methodologies employ advanced analytical techniques to characterize the compound's physical and chemical properties, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography.

Synthetic chemistry research objectives center on developing efficient and scalable preparation methods for this compound. Investigators have explored various synthetic routes, including cyclization of glutaric acid derivatives, reductive amination procedures, and multicomponent reaction sequences. These synthetic studies aim to optimize reaction conditions, minimize byproduct formation, and enhance overall yield while maintaining high product purity standards.

Structure-activity relationship studies constitute another major research objective, examining how the specific 2-methylpropyl substitution pattern influences the compound's chemical and biological properties. Researchers investigate the conformational preferences imposed by the isobutyl substituent and how these structural features affect molecular recognition events with biological targets. Comparative studies with related piperidine derivatives help establish the unique characteristics attributable to this specific substitution pattern.

Pharmaceutical applications research explores the potential utility of this compound in drug discovery programs. Given the established importance of piperidine derivatives in pharmaceutical applications, researchers investigate whether this particular compound exhibits desirable pharmacological activities or serves as an effective building block for more complex drug candidates. These investigations typically employ both computational modeling approaches and experimental biological evaluation methods.

Chemical stability and formulation studies represent additional research objectives, particularly focusing on the hydrochloride salt form of the compound. Researchers examine the compound's stability under various environmental conditions, its solubility characteristics in different solvent systems, and its compatibility with common pharmaceutical excipients. These studies are essential for understanding the compound's practical utility in various applications.

| Research Objective | Methodology | Expected Outcomes |

|---|---|---|

| Structural characterization | Spectroscopic analysis | Complete molecular description |

| Synthetic optimization | Reaction condition screening | Improved preparation methods |

| Structure-activity studies | Comparative evaluation | Understanding substitution effects |

| Pharmaceutical evaluation | Biological screening | Therapeutic potential assessment |

| Stability assessment | Environmental testing | Formulation guidelines |

Future research directions for this compound likely will encompass advanced applications in materials science, catalysis, and specialized pharmaceutical formulations. The compound's potential utility in asymmetric synthesis as a chiral auxiliary or ligand represents an emerging area of investigation, particularly given the increasing importance of stereochemical control in pharmaceutical manufacturing. Additionally, research into the compound's potential applications in agrochemical development and specialty chemical synthesis continues to expand the scope of academic and industrial interest in this specific piperidine derivative.

Properties

IUPAC Name |

4-(2-methylpropyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPQIYIBUAZNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperidine derivatives have been found to interact with various receptors and enzymes, playing a significant role in the pharmaceutical industry.

Mode of Action

It’s worth noting that piperidine derivatives like meperidine are primarily kappa-opiate receptor agonists and also have local anesthetic effects.

Biochemical Analysis

Biochemical Properties

4-(2-Methylpropyl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction involves the activation of the N-H bond, leading to the formation of a carbon-centered radical intermediate. This interaction is essential for the compound’s role in drug metabolism and other biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it affects the expression of genes involved in cell growth and survival, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to cytochrome P450 enzymes, leading to the activation of the N-H bond and subsequent formation of a carbon-centered radical intermediate. This mechanism is crucial for its role in drug metabolism and other biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its effects may diminish over time due to degradation. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as inhibiting cancer cell proliferation and inducing apoptosis. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes ring contraction mediated by cytochrome P450 enzymes, leading to the formation of a pyrrolidine product. This metabolic pathway is essential for the compound’s role in drug metabolism and other biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is distributed throughout the body, with a preference for certain tissues such as the liver and kidneys. Its localization and accumulation in these tissues are influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules. Its subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.

Biological Activity

4-(2-Methylpropyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in various fields of pharmacology due to its potential biological activities. This compound is characterized by its unique chemical structure, which may confer specific pharmacological properties that can be exploited in therapeutic applications.

- Molecular Formula : C10H20ClN

- Molecular Weight : 189.73 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. The piperidine ring structure is known to enhance binding affinity to certain receptors, which can lead to significant pharmacological effects.

1. Anticancer Activity

Research has indicated that piperidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to 4-(2-Methylpropyl)piperidine have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer models. A study demonstrated that piperidine derivatives could inhibit tumor growth by modulating key signaling pathways involved in cancer progression .

2. Neuroprotective Effects

Piperidine compounds have been investigated for their neuroprotective properties. They may inhibit acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions such as Alzheimer's disease. The introduction of a piperidine moiety has been shown to enhance the efficacy of certain AChE inhibitors, suggesting that this compound could have similar effects .

3. Analgesic Properties

The analgesic potential of piperidine derivatives has been noted in various studies. These compounds may act on opioid receptors or modulate pain pathways, providing relief in pain models. The analgesic effect is often attributed to their ability to cross the blood-brain barrier and interact with central nervous system targets .

Case Studies

Several studies have focused on the biological activity of piperidine derivatives, including this compound:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells .

- Neuroprotection in Alzheimer's Models : In vitro studies using neuronal cell lines demonstrated that piperidine derivatives could protect against oxidative stress-induced damage, highlighting their potential as neuroprotective agents .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

4-(2-Methylpropyl)piperidine hydrochloride is utilized as a building block in the synthesis of pharmaceuticals. Its derivatives are being explored for their potential as:

- Anticancer Agents : Research has indicated that related compounds exhibit antiproliferative effects against various cancer cell lines. For instance, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells.

- Antimicrobial Agents : The compound's structural characteristics allow it to interact with microbial enzymes, leading to potential inhibitory effects on microbial growth. This is particularly relevant in combating antibiotic resistance.

Biological Studies

The compound is employed in biological studies to investigate its effects on cellular processes and molecular targets. It has been noted for its ability to act as a reversible inhibitor of specific enzymes, which may modulate various cellular functions.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of new materials and chemical processes within the industry.

Antiproliferative Activity

A study focusing on benzoylpiperidine derivatives reported significant antiproliferative activity against human breast cancer cell lines. Modifications to these compounds led to improved efficacy, indicating a promising avenue for the development of this compound as an anticancer agent.

Enzyme Inhibition

Research highlighted the competitive inhibition of enzymes by benzoylpiperidine derivatives. Structural modifications enhanced binding affinity and specificity, underscoring the importance of structure-activity relationships in drug design.

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | Breast Cancer (MDA-MB-231) | 19.9 - 75.3 | |

| Antiproliferative | Ovarian Cancer (COV318) | 19.9 - 75.3 | |

| Enzyme Inhibition | Monoacylglycerol lipase (MAGL) | 0.84 - 11.7 |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-(2-Methylpropyl)piperidine hydrochloride and selected analogs:

¹No CAS or explicit data found in provided evidence. ²Inferred from substituent’s lipophilicity and piperidine pharmacology. ³From ; oxadiazole ring introduces polarity. ⁴Reference code from supplier (CymitQuimica). ⁵Speculative based on oxadiazole’s role in drug design.

Pharmacological and Toxicological Comparisons

- 4-(2-Methylpropyl)piperidine HCl: No direct pharmacological data available. The isobutyl group suggests moderate lipophilicity, which may influence blood-brain barrier penetration compared to polar analogs like paroxetine .

- 4-(Diphenylmethoxy)piperidine HCl : Labeled as acutely toxic (harmful) with delayed effects upon exposure, though chronic toxicity data are absent . Its diphenylmethoxy group may contribute to metabolic stability but also increase toxicity risks.

- Paroxetine HCl : Well-characterized as an SSRI with a 4-fluorophenyl group enhancing receptor affinity. Its acute toxicity is low in therapeutic doses but significant in overdoses .

- JDTic : Exhibits potent, long-lasting kappa-opioid receptor antagonism (activity up to 28 days post-administration) but lacks mu-opioid activity, highlighting substituent-driven selectivity .

Preparation Methods

Catalytic Reduction of 4-Picoline Derivatives

A patented method describes the preparation of 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride, a close analog and intermediate relevant to piperidine derivatives, which can be adapted for 4-(2-Methylpropyl)piperidine hydrochloride synthesis by modifying substituents.

Key Steps:

- Oxidation of 4-picoline-2-carboxylic acid ethyl ester using phospho-molybdic acid catalyst and hydrogen peroxide to form the oxynitride intermediate.

- Extraction and recrystallization of the oxynitride intermediate using dichloromethane and petrol ether/ethyl acetate.

- Catalytic reduction of the oxynitride intermediate in methanol with anhydrous formic acid amine and 10% palladium on charcoal under mild conditions (0-50 °C, 1-20 hours).

- Filtration, concentration, and pH adjustment with hydrochloric acid to precipitate the hydrochloride salt.

- Recrystallization from ethanol and ethyl acetate to yield the pure hydrochloride salt.

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) |

|---|---|---|

| Oxidation | 0-80 °C, 4-8 h, phospho-molybdic acid catalyst, H2O2 drip | Not specified |

| Reduction | Methanol solvent, 30 °C, 10 h, 10% Pd/C catalyst, formic acid amine | 78% |

| Final purification | pH adjustment to 1 with HCl, recrystallization in ethanol/ethyl acetate | High purity white solid |

This method emphasizes mild reaction conditions and efficient catalyst use to achieve high purity and yield, suitable for scale-up and industrial applications.

Hantzsch-Type Cyclization for Piperidine Derivatives

Another approach involves the synthesis of substituted piperidines via Hantzsch-type cyclization, which can be adapted for preparing 4-(2-Methylpropyl)piperidine derivatives.

Process Highlights:

- Reaction of ethyl trifluoroacetoacetate derivatives with isovaleraldehyde (3-methyl-butanal) and ammonia in the presence of piperidine catalyst.

- Formation of dihydroxypiperidines as intermediates.

- Subsequent dehydration and dehydrofluorination steps to yield substituted piperidine compounds.

- Use of solvents such as acetonitrile or butyronitrile to optimize reaction efficiency.

- Control of temperature (below 20 °C for ammonia addition, then heating to 65 °C) to maximize yield.

- Avoidance of solvent changes between steps to improve process economics.

Optimization Data (Yield vs. Reaction Parameters):

| Run | TMTFAA:IVA Ratio | Ammonia Addition Method | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3:1 | NH3 added to TMTFAA, then IVA | 50 | 5 | 71 |

| 2 | 2:1 | NH3 added to TMTFAA, then IVA | 50 | 5 | 64 |

| 3 | 3:1 | Ammonium acetate added to TMTFAA, then IVA | 60 | 3 | 67 |

| 4 | 2:1 | NH3 added to mix of TMTFAA and IVA | 65 | 4 | 64 |

| 5 | 2:1.2 | NH3 added to mix of TMTFAA and IVA | 65 | 4 | 60 |

| 6 | 2:1 | NH3 added to TMTFAA to form salt; salt added to mix of TMTFAA and IVA | 50 | 4.5 | 62 |

(TMTFAA = methyl 4,4,4-trifluoro-3-oxo-butanethioate; IVA = isovaleraldehyde)

This method, although developed for fluorinated piperidine derivatives, provides a valuable framework for synthesizing 4-(2-Methylpropyl)piperidine analogs by adjusting aldehyde and amine sources.

Analytical and Purification Considerations

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to ensure ≥98% purity.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy confirms the piperidine ring and substituent integrity, with characteristic proton shifts at δ 1.4–2.8 ppm.

- Purification: Recrystallization from ethanol and ethyl acetate is preferred for isolating the hydrochloride salt with high purity.

- Catalyst Removal: Filtration through palladium charcoal is critical to remove catalyst residues post-reduction.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic Reduction of 4-Picoline Esters | 4-picoline-2-carboxylic acid ethyl ester, phospho-molybdic acid, H2O2, Pd/C, formic acid amine | 0-80 °C oxidation, 0-50 °C reduction, 4-10 h | ~78 | Mild conditions, scalable |

| Hantzsch-Type Cyclization | TMTFAA, isovaleraldehyde, ammonia, piperidine catalyst | 0-65 °C, 3-5 h, acetonitrile solvent | 60-71 | Multi-step, solvent optimization needed |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-(2-Methylpropyl)piperidine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of piperidine hydrochlorides typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via sulfonation reactions followed by HCl salt formation . Optimizing reaction efficiency requires:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates for substitutions, as seen in the synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine .

- Catalyst use : Acid catalysts (e.g., HCl) improve protonation of intermediates, facilitating salt formation .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amine alkylation .

Q. What analytical techniques are most effective for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : High-performance liquid chromatography with UV detection (≥98% purity thresholds) is standard for quantifying impurities, as used for Meperidine hydrochloride .

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity by verifying substituent positions (e.g., 2-methylpropyl group integration) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for derivatives like 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride .

- Ventilation : Use fume hoods to avoid inhalation risks, especially during weighing or solvent evaporation steps .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations, as outlined in safety data sheets .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., solvent choice, temperature) impact the yield and byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Solvent polarity : Non-polar solvents (e.g., toluene) may reduce byproducts in alkylation steps by minimizing solvolysis, as observed in the synthesis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride .

- Temperature gradients : Elevated temperatures (e.g., 60–80°C) in reductive amination steps can accelerate imine reduction but risk over-reduction; controlled heating via oil baths is advised .

- Byproduct analysis : Use LC-MS to identify and quantify side products (e.g., N-alkylated isomers) and adjust stoichiometry or catalyst loading accordingly .

Q. What strategies can be employed to resolve discrepancies in reported biological activity data for piperidine hydrochloride derivatives, such as receptor binding affinities?

- Methodological Answer :

- Standardized assays : Use validated receptor-binding protocols (e.g., radioligand displacement for opioid receptors) to ensure reproducibility, as applied to Meperidine hydrochloride .

- Batch-to-batch consistency : Compare purity certificates (CoA) across studies; impurities >2% can skew IC₅₀ values .

- Computational docking : Perform molecular dynamics simulations to predict binding modes and reconcile conflicting activity data, leveraging PubChem-derived structural data .

Q. How can computational chemistry tools be applied to predict the physicochemical properties and reactivity of this compound?

- Methodological Answer :

- Quantum mechanics (QM) : Calculate pKa and logP values using software like Gaussian or ORCA to predict solubility and bioavailability, as done for 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride .

- Density functional theory (DFT) : Model reaction pathways (e.g., nucleophilic attack at the piperidine nitrogen) to identify kinetic barriers and optimize synthetic routes .

- Machine learning (ML) : Train models on PubChem datasets to predict stability under varying pH/temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.